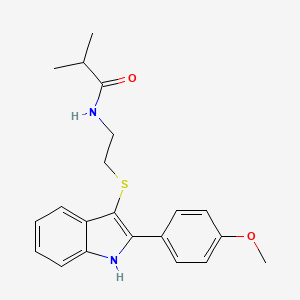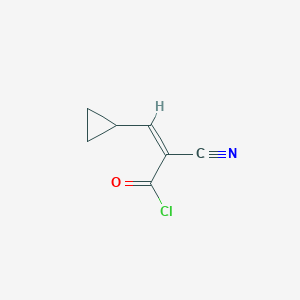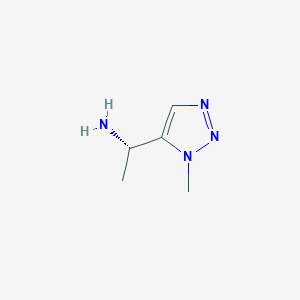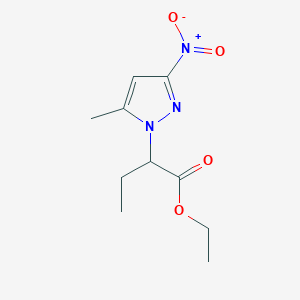
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, also known as MIPT or 4-HO-MIPT, is a synthetic indole-based hallucinogenic compound. It belongs to the tryptamine class of compounds and is structurally similar to psilocin, a naturally occurring hallucinogen found in certain mushrooms. MIPT has gained popularity in recent years due to its unique properties and potential applications in scientific research.
Applications De Recherche Scientifique
Pronounced Anti-proliferative Activity and Tumor Cell Selectivity
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, through its structural analogs, has been explored for pronounced anti-proliferative activity and tumor cell selectivity. A study demonstrated that certain derivatives with modifications in the molecule showed significant anti-proliferative activity in the mid-nanomolar range with 500- to 1000-fold tumor cell selectivity. These compounds selectively inhibited the proliferation of specific tumor cell types such as T-lymphoma, prostate, kidney, and hepatoma tumor cells, showcasing potential for cancer therapy (Thomas et al., 2017).
Antimicrobial Activities of Thiazole and Fused Derivatives
Research on derivatives structurally related to N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide has revealed their potential in antimicrobial applications. One study synthesized thiazoles and their fused derivatives, which were tested for antimicrobial activity against bacterial and fungal isolates. Some newly synthesized derivatives exhibited antimicrobial activities, hinting at their potential use in developing new antimicrobial agents (Wardkhan et al., 2008).
Corrosion Inhibition
Another area of application for compounds related to N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is in corrosion inhibition. A study involving new synthesized thiophene Schiff base compounds demonstrated their efficiency as corrosion inhibitors on mild steel in acidic solutions. This suggests potential applications in protecting industrial metals against corrosion, thereby extending their service life (Daoud et al., 2014).
Potential in Fragrance Industry
Compounds with a methoxyphenyl group, similar to N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, have been evaluated for their use in the fragrance industry. A review on (4-methoxyphenyl)methyl isobutyrate, a fragrance ingredient, showcased its safety and potential use in various fragranced products, reflecting on the broader applicability of methoxyphenyl derivatives in creating appealing scents (McGinty et al., 2012).
Propriétés
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-14(2)21(24)22-12-13-26-20-17-6-4-5-7-18(17)23-19(20)15-8-10-16(25-3)11-9-15/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKMZPSDGWWCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxamide](/img/structure/B2991135.png)
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)
![3-Formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2991137.png)

![N-1,3-benzodioxol-5-yl-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/structure/B2991140.png)
![3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2991142.png)
![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)



![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)